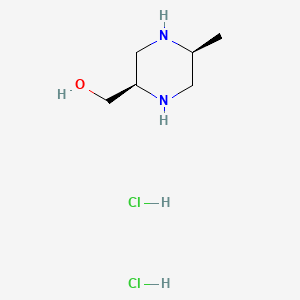
1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 1,3-difluoro-4-ethylbenzene, is reacted with a difluoromethylating agent under controlled conditions .
Industrial Production Methods
Industrial production of 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene may involve large-scale S_NAr reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Reduction: Reduction reactions can be used to remove fluorine atoms or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups .
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceutical agents due to their unique properties.
Wirkmechanismus
The mechanism by which 1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms and the difluoromethoxy group can influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting various molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-4-ethylbenzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
2,4-Difluoromethoxy-1-ethylbenzene: Has a different substitution pattern, affecting its chemical properties.
1,3-Difluoro-2-methoxy-4-ethylbenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity.
Uniqueness
1,3-Difluoro-2-difluoromethoxy-4-ethylbenzene is unique due to the presence of both fluorine atoms and a difluoromethoxy group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H8F4O |
|---|---|
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-1-ethyl-2,4-difluorobenzene |
InChI |
InChI=1S/C9H8F4O/c1-2-5-3-4-6(10)8(7(5)11)14-9(12)13/h3-4,9H,2H2,1H3 |
InChI-Schlüssel |
FGWGKXWRTAHTGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)F)OC(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate](/img/structure/B14041761.png)





